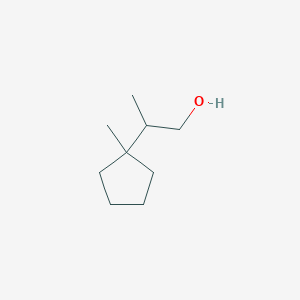
2-(1-Methylcyclopentyl)propan-1-ol
説明
2-(1-Methylcyclopentyl)propan-1-ol is a tertiary alcohol with a molecular formula of C₉H₁₈O and a molecular weight of 142.24 g/mol. Its structure consists of a propan-1-ol chain (primary alcohol) substituted at the second carbon with a 1-methylcyclopentyl group. The bulky cyclopentyl moiety introduces significant steric hindrance, influencing its physical and chemical properties.
特性
IUPAC Name |
2-(1-methylcyclopentyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(7-10)9(2)5-3-4-6-9/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVXWYJMYJGHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopentyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-methylcyclopentene with propanal in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the propan-1-ol chain to the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.
化学反応の分析
Types of Reactions
2-(1-Methylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, amines, or other substituted derivatives.
科学的研究の応用
2-(1-Methylcyclopentyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(1-Methylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and influence the compound’s effects.
類似化合物との比較
Structural and Molecular Comparisons
The following table summarizes key molecular features of 2-(1-Methylcyclopentyl)propan-1-ol and related compounds:
Key Observations:
- Molecular Weight: The user’s compound has a higher molecular weight than 1-methylcyclopentanol and isobutanol due to its extended propanol chain and cyclic substituent.
- Alcohol Type: Unlike 1-methylcyclopentanol (secondary) and 1-(2-hydroxyprop-2-yl)cyclopentanol (tertiary), the user’s compound is a primary alcohol, making it more reactive in oxidation reactions.
Physical Properties
Estimated physical properties are derived from structural analogs and computational predictions:
Discussion:
- Boiling Points: The user’s compound likely has a higher boiling point than isobutanol due to increased molecular weight and cyclic structure. However, it may boil at a lower temperature than 1-(2-hydroxyprop-2-yl)cyclopentanol, which has two hydroxyl groups enhancing intermolecular hydrogen bonding.
- Water Solubility: The bulky cyclopentyl group reduces water solubility compared to linear alcohols like isobutanol.
Chemical Reactivity
- Oxidation: As a primary alcohol, this compound is more susceptible to oxidation (e.g., forming carboxylic acids) than secondary alcohols like 1-methylcyclopentanol, which would yield ketones .
- Esterification: The steric bulk of the cyclopentyl group may slow esterification reactions compared to less hindered analogs like isobutanol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


